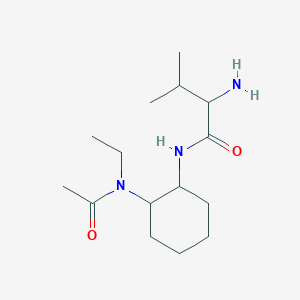![molecular formula C15H13BrN2 B14784615 2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)dipyrromethane is an organic compound that belongs to the class of dipyrromethanes. It is characterized by the presence of a bromophenyl group attached to a dipyrromethane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde. One common method includes the following steps :
Reactants: 4-bromobenzaldehyde (2 g, 10.80 mmol) and freshly distilled pyrrole (50 ml, 723 mmol).
Catalyst: Indium(III) chloride (InCl3) (0.24 g, 1.08 mmol).
Reaction Conditions: The reactants are mixed under an inert atmosphere and stirred for 2 hours at room temperature.
Workup: The reaction mixture is then treated with powdered sodium hydroxide (0.4 g, 10 mmol) to neutralize the acid, followed by extraction with dichloromethane (DCM). The organic phase is washed with water, dried over sodium sulfate, and concentrated to yield the crude product.
Purification: The crude product is purified by silica-gel chromatography using a mixture of dichloromethane and hexane (1:2) as the eluent.
Industrial Production Methods
While specific industrial production methods for 5-(4-Bromophenyl)dipyrromethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)dipyrromethane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The dipyrromethane core can be oxidized to form dipyrromethene or other related compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as chloranil or ferric chloride can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
Substitution: Formation of substituted dipyrromethanes.
Oxidation: Formation of dipyrromethenes or corroles.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)dipyrromethane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)dipyrromethane involves its ability to participate in various chemical reactions due to the presence of the bromophenyl group and the dipyrromethane core. The bromophenyl group can undergo substitution reactions, while the dipyrromethane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a variety of derivatives with different properties and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-dipyrromethane: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(4-Chlorophenyl)dipyrromethane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(4-Methylphenyl)dipyrromethane: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
Uniqueness
5-(4-Bromophenyl)dipyrromethane is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Eigenschaften
Molekularformel |
C15H13BrN2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,13,15,18H |
InChI-Schlüssel |
OAYOKFIPZCMSQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(N=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


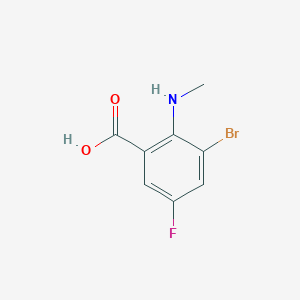
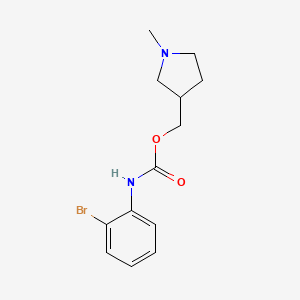
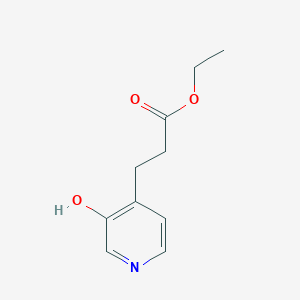
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
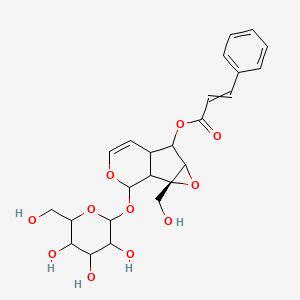
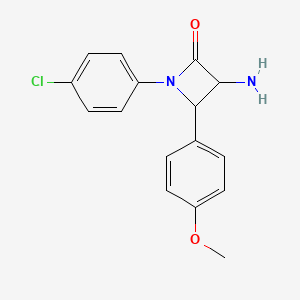
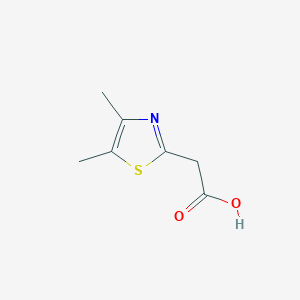
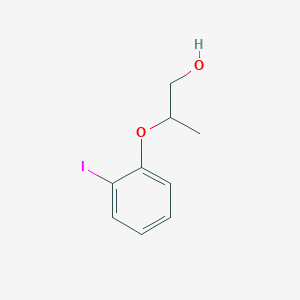

![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
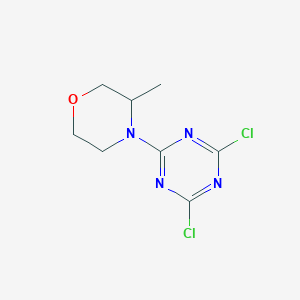
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
